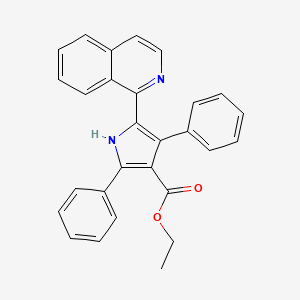
ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with pyrrole intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, altering the compound’s properties .
Aplicaciones Científicas De Investigación
Ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate include other heterocyclic molecules with isoquinoline and pyrrole rings, such as:
Isoquinoline derivatives: These compounds share the isoquinoline moiety and exhibit similar chemical properties.
Pyrrole derivatives: These compounds contain the pyrrole ring and are used in various chemical and biological applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
53778-22-6 |
|---|---|
Fórmula molecular |
C28H22N2O2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C28H22N2O2/c1-2-32-28(31)24-23(20-12-5-3-6-13-20)27(30-25(24)21-14-7-4-8-15-21)26-22-16-10-9-11-19(22)17-18-29-26/h3-18,30H,2H2,1H3 |
Clave InChI |
OXNSNRWEXRHPAL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)

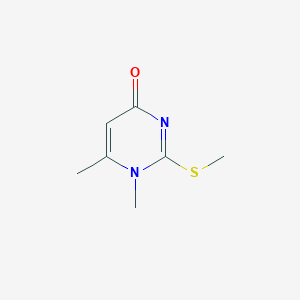
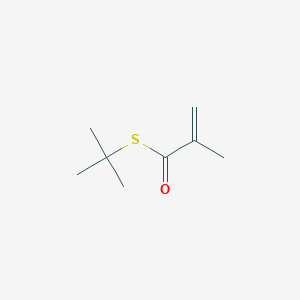
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
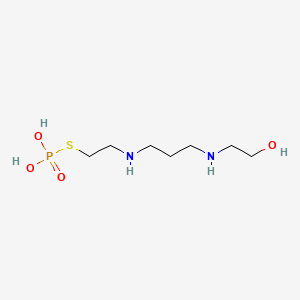
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
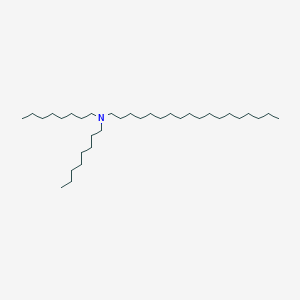
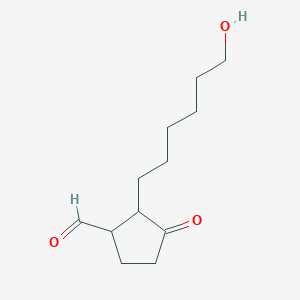

![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)
